
6-chloro-N-methyl-3-nitropyridin-2-amine
Overview
Description
6-Chloro-N-methyl-3-nitropyridin-2-amine (CAS: 33742-70-0) is a nitro-substituted pyridine derivative with a methylamine group at position 2 and a chlorine substituent at position 4. Its molecular formula is C₆H₆ClN₃O₂, and it has a molecular weight of 188.02 g/mol. The compound is synthesized via nucleophilic substitution reactions, typically involving 2,6-dichloro-3-nitropyridine and methylamine under controlled conditions. For example, reacting 2,6-dichloro-3-nitropyridine with methylamine in tetrahydrofuran (THF) at 0–20°C yields the title compound with 81% efficiency after recrystallization . Its structure is confirmed by NMR, HRMS, and X-ray crystallography (where applicable), with key spectral data including δ 8.72 (br s, 1H), 8.41 (d, 1H), and 6.76 (d, 1H) in DMSO-d₆ .
Preparation Methods
Nitration of 2-Amino-6-chloropyridine
The primary route involves nitration of 2-amino-6-chloropyridine using mixed acid (HNO₃/H₂SO₄). This method achieves regioselective nitration at position 3 due to the amino group's ortho/para-directing effects.
Critical Note : Excess HNO₃ increases byproducts like dinitro derivatives (up to 15% in uncontrolled conditions).
Methylation of 2-Amino-3-nitro-6-chloropyridine
The nitro-substituted intermediate undergoes N-methylation using methyl iodide under Schotten-Baumann conditions:
Reaction Scheme
2-Amino-3-nitro-6-chloropyridine + CH₃I → 6-Chloro-N-methyl-3-nitropyridin-2-amine
Side Reaction : Competing O-methylation forms <1% of 2-methoxy derivative, removed during purification.
Alternative Pathway: Direct Amination
A one-pot method combines chlorination and methylation using N-methylamine hydrochloride:
- 3-Nitro-2,6-dichloropyridine (1.0 eq) in anhydrous DMF
- Add N-methylamine hydrochloride (1.2 eq) and Et₃N (3.0 eq)
- Heat at 80°C for 6 hours
Metric | Result |
---|---|
Conversion | 95% (GC-MS) |
Selectivity | 88% toward target vs. bis-alkylation products |
Isolated Yield | 63% after recrystallization (MeOH/H₂O) |
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost Efficiency |
---|---|---|---|---|
Sequential Nitration/Methylation | 71% | ≥98% | Industrial | Moderate |
Direct Amination | 63% | 95% | Lab-scale | High |
Patent Example | 68% | 97% | Pilot plant | Low |
- Sequential nitration/methylation provides superior yield and purity for GMP production
- Direct amination reduces steps but requires expensive dichloropyridine precursors
Reaction Monitoring and QC
Modern PAT (Process Analytical Technology) tools enhance reproducibility:
- In-situ FTIR : Tracks nitro group formation (νasym NO₂ at 1520 cm⁻¹)
- HPLC Conditions :
- Column: C18, 150 × 4.6 mm
- Mobile Phase: 0.1% H₃PO₄:ACN (70:30)
- Retention Time: 6.2 ± 0.3 min
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methylamine group can undergo oxidation to form corresponding imines or nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 6-chloro-N-methyl-3-aminopyridin-2-amine.
Oxidation: Formation of imines or nitriles depending on the reaction conditions.
Scientific Research Applications
6-chloro-N-methyl-3-nitropyridin-2-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.
Organic Synthesis: It is utilized in the preparation of complex organic molecules, serving as a building block for heterocyclic compounds.
Medicinal Chemistry: Research on this compound includes its potential as a kinase inhibitor, which could be useful in cancer therapy.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 6-chloro-N-methyl-3-nitropyridin-2-amine, emphasizing substituent effects on properties and applications:
Biological Activity
6-Chloro-N-methyl-3-nitropyridin-2-amine is an organic compound characterized by its heterocyclic structure, which includes a chloro group at the 6-position, a nitro group at the 3-position, and a methylamino group at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing various pharmaceutical agents.
- Molecular Formula : C₆H₆ClN₃O₂
- Molecular Weight : 189.58 g/mol
- Structural Features : The presence of the chloro and nitro groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins within cellular pathways. Research indicates that this compound can act as an inhibitor for various kinases, which are crucial in cell signaling and regulation.
Key Enzymatic Targets
- MPS1 Kinase : Involved in cell cycle regulation.
- MAPKAPK2 : Plays a role in stress responses and cellular growth.
- p70S6Kβ/S6K2 : A key regulator of protein synthesis and cell growth.
These interactions suggest that this compound may have applications in cancer therapeutics, particularly for malignancies such as triple-negative breast cancer .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against selected kinases. The compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its efficacy and selectivity.
Toxicological Profile
Toxicological assessments indicate that while this compound has potential therapeutic benefits, it also requires careful evaluation regarding its safety profile:
- Genotoxicity : Studies suggest it may induce micronuclei formation under certain conditions, indicating potential genotoxic effects .
- Sensitization Potential : The compound has shown moderate skin sensitization in animal models .
- Acute Toxicity : The oral LD50 is reported to be greater than 2000 mg/kg in rats, suggesting low acute toxicity .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:
- Absorption : High gastrointestinal absorption has been noted.
- Distribution : It is not a substrate for P-glycoprotein, indicating good tissue distribution.
- Metabolism : Limited data on metabolic pathways; however, it does not inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions.
- Excretion : Specific excretion pathways remain to be fully elucidated.
Case Studies
Recent studies have explored the application of this compound in developing new anticancer agents:
- Triple-Negative Breast Cancer Treatment : A derivative synthesized from this compound showed promising results in inhibiting tumor growth in preclinical models.
- Kinase Inhibition Profiles : Research highlighted its selective inhibition of kinases involved in oncogenic signaling pathways, providing a rationale for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-chloro-N-methyl-3-nitropyridin-2-amine, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : A common approach involves nucleophilic substitution of 2,6-dichloro-3-nitropyridine with methylamine. Key parameters include:
- Solvent choice : Dichloromethane (DCM) is preferred for its inertness and ability to stabilize intermediates .
- Temperature control : Ice-water baths (0–5°C) minimize side reactions during amine addition .
- Stoichiometry : A 1:1.5 molar ratio of substrate to methylamine ensures complete substitution .
- Purification : Silica gel column chromatography with DCM/ethyl acetate gradients isolates the product (typical yield: 65–75%) .
Q. How can column chromatography be optimized for purifying this compound?
- Methodological Answer :
- Stationary phase : Use silica gel (200–300 mesh) for high resolution.
- Eluent system : A gradient of DCM and ethyl acetate (95:5 to 80:20) effectively separates nitro and amine by-products .
- Monitoring : TLC (Rf ~0.4 in DCM/ethyl acetate 9:1) ensures target compound collection.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing planar nitro groups) .
- FTIR : Confirms nitro (1530–1350 cm⁻¹) and amine (3350–3300 cm⁻¹) functional groups .
- NMR : ¹H NMR in CDCl₃ shows characteristic pyridine ring protons (δ 8.2–7.5 ppm) and methylamine singlet (δ 3.1 ppm).
Advanced Research Questions
Q. How can computational quantum chemistry guide the optimization of synthetic pathways for this compound?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers for substitution steps .
- Solvent effects : Polarizable continuum models (PCM) predict solvation effects on reaction kinetics .
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, solvent ratios) .
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Methodological Answer :
- Error analysis : Compare DFT-calculated activation energies with experimental Arrhenius parameters to identify systematic deviations .
- Hybrid QM/MM simulations : Incorporate explicit solvent molecules to improve accuracy of solvation models .
- Iterative feedback : Use experimental yields to refine computational parameters (e.g., basis sets, solvent descriptors) .
Q. What structural features of this compound correlate with its reported anticancer activity, and how can analogs be designed?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, nitro, methylamine) to assess impact on cytotoxicity .
- Crystallographic data : Analyze hydrogen-bonding networks (e.g., N2–H2⋯O2 in the crystal lattice) to design derivatives with enhanced stability .
- Docking studies : Screen analogs against cancer-related targets (e.g., kinases) using molecular dynamics simulations .
Q. What experimental strategies mitigate byproduct formation during scale-up synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .
- Design of experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, stirring rate) and minimize side reactions .
- Flow chemistry : Continuous reactors reduce residence time of reactive intermediates, improving selectivity .
Properties
IUPAC Name |
6-chloro-N-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWSEJQFZDJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444320 | |
Record name | 6-Chloro-N-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33742-70-0 | |
Record name | 6-Chloro-N-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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